![molecular formula C22H28ClN5O3 B610874 (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride CAS No. 1870811-01-0](/img/structure/B610874.png)
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Descripción general
Descripción
SLC5111312 hydrochloride is a dual inhibitor of sphingosine kinase 1 and sphingosine kinase 2. These kinases are enzymes that play a crucial role in the sphingolipid signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .
Aplicaciones Científicas De Investigación
SLC5111312 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study sphingolipid signaling pathways and enzyme inhibition.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in diseases related to sphingolipid signaling, such as cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sphingosine kinase enzymes.
Mecanismo De Acción
Target of Action
SLC5111312 HCl is a dual inhibitor of sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2) . These kinases play a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
SLC5111312 HCl interacts with its targets, SPHK1 and SPHK2, by binding to them . The compound’s interaction with these kinases results in their inhibition, which in turn affects the balance of sphingolipids within the cell .
Biochemical Pathways
The primary biochemical pathway affected by SLC5111312 HCl is the sphingolipid metabolic pathway . By inhibiting SPHK1 and SPHK2, the compound decreases the levels of sphingosine-1-phosphate (S1P) and increases the levels of sphingosine in cells . S1P is a bioactive lipid mediator that regulates various cellular processes, including cell survival, proliferation, and migration .
Result of Action
The molecular and cellular effects of SLC5111312 HCl’s action primarily involve changes in the levels of sphingolipids within the cell . By inhibiting SPHK1 and SPHK2, the compound decreases the levels of S1P and increases the levels of sphingosine . These changes can affect various cellular processes regulated by these lipids, including cell growth, differentiation, and apoptosis .
Análisis Bioquímico
Biochemical Properties
SLC5111312 hydrochloride inhibits both SPHK1 and SPHK2, with inhibition constants (K_i) of 0.73 µM and 0.9 µM, respectively, when using human recombinant kinases . In mice, SLC5111312 hydrochloride shows selective binding for SPHK2 over SPHK1, with K_i values of 1 µM and 20 µM, respectively . This compound decreases cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine levels in U937 monocytic leukemia cells at concentrations of 0.1 and 0.3 µM .
Cellular Effects
SLC5111312 hydrochloride has been shown to influence various cellular processes. In U937 monocytic leukemia cells, it decreases the levels of cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine levels . This modulation of sphingolipid metabolism can impact cell signaling pathways, gene expression, and cellular metabolism. Additionally, SLC5111312 hydrochloride has been observed to decrease S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice, indicating its functional selectivity for SPHK2 in mice .
Molecular Mechanism
At the molecular level, SLC5111312 hydrochloride exerts its effects by inhibiting the activity of SPHK1 and SPHK2. This inhibition leads to a decrease in the production of sphingosine-1-phosphate (S1P) and an increase in sphingosine levels . The binding interactions of SLC5111312 hydrochloride with SPHK1 and SPHK2 involve specific inhibition constants, which vary between human recombinant kinases and those in mice and rats . These interactions result in the modulation of sphingolipid metabolism, which can influence various cellular processes and disease states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SLC5111312 hydrochloride have been observed to change over time. The compound has been shown to decrease S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice, indicating its functional selectivity for SPHK2 in mice . The stability and degradation of SLC5111312 hydrochloride, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of SLC5111312 hydrochloride vary with different dosages in animal models. At a dosage of 10 mg/kg, the compound decreases S1P levels in vivo in Sphk1-/- mice but not in Sphk2-/- mice . Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity data are not provided in the available literature .
Metabolic Pathways
SLC5111312 hydrochloride is involved in the metabolic pathways of sphingolipid metabolism. It inhibits the activity of SPHK1 and SPHK2, leading to a decrease in the production of sphingosine-1-phosphate (S1P) and an increase in sphingosine levels . This modulation of sphingolipid metabolism can impact various cellular processes and disease states.
Transport and Distribution
The transport and distribution of SLC5111312 hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells can influence its activity and function . Detailed information on the specific transporters and binding proteins involved is not provided in the available literature .
Subcellular Localization
SLC5111312 hydrochloride’s subcellular localization and its effects on activity or function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within cells can impact its ability to modulate sphingolipid metabolism and influence various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SLC5111312 hydrochloride involves the formation of a naphthalene-based sphingosine kinase inhibitorThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of SLC5111312 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity starting materials and reagents .
Análisis De Reacciones Químicas
Types of Reactions
SLC5111312 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SLC5111312 hydrochloride. These derivatives can have different biological activities and properties .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine kinase inhibitor 1: Another inhibitor of sphingosine kinase enzymes with a different chemical structure.
Sphingosine kinase inhibitor 2: Similar to SLC5111312 hydrochloride but with variations in the chemical structure and specificity for the enzymes.
Uniqueness
SLC5111312 hydrochloride is unique due to its dual inhibition of both sphingosine kinase 1 and sphingosine kinase 2, making it a valuable tool for studying the sphingolipid signaling pathway. Its selective binding and inhibition properties also make it a promising candidate for therapeutic applications .
Propiedades
IUPAC Name |
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYODDXPKNMOE-HLRBRJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)C4C(CCN4C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)[C@@H]4[C@H](CCN4C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


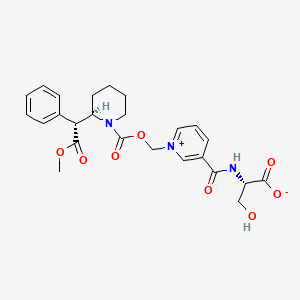
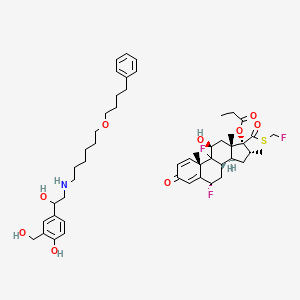
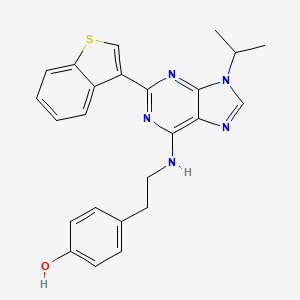
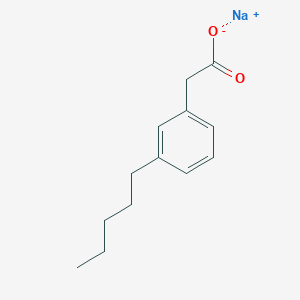
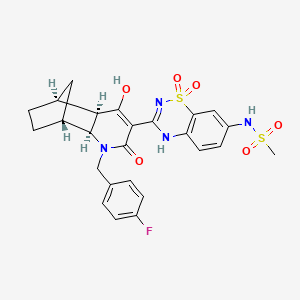
![(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid](/img/structure/B610802.png)
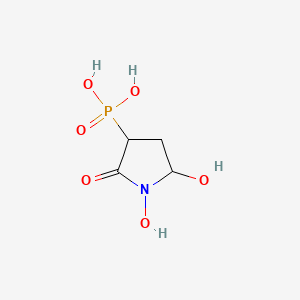
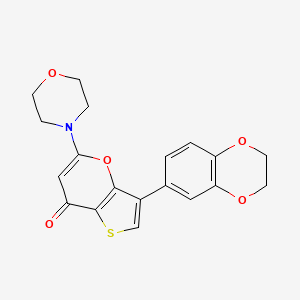
![[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate](/img/structure/B610805.png)
![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
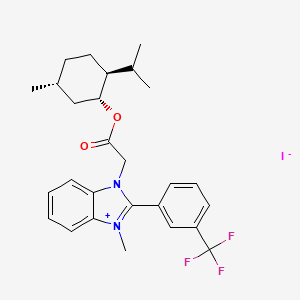
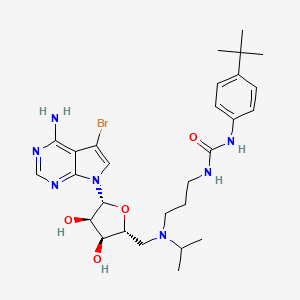
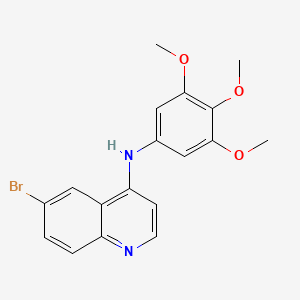
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
